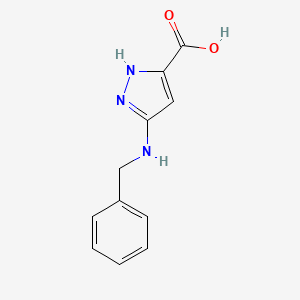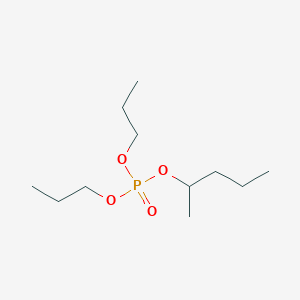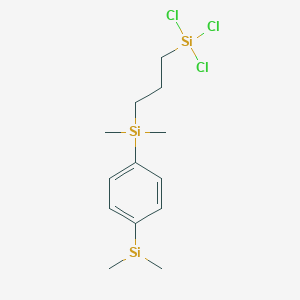
CID 78066811
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78066811 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066811 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions. Detailed synthetic methods are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to ensure the compound’s purity and yield. The methods used in industrial settings are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
CID 78066811 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
CID 78066811 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and disease treatment.
Industry: this compound is used in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of CID 78066811 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity, and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the context of its use.
Properties
Molecular Formula |
C13H22Cl3Si3 |
|---|---|
Molecular Weight |
368.9 g/mol |
InChI |
InChI=1S/C13H22Cl3Si3/c1-17(2)12-6-8-13(9-7-12)18(3,4)10-5-11-19(14,15)16/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
XRTKOUIITCJUIL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)[Si](C)(C)CCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


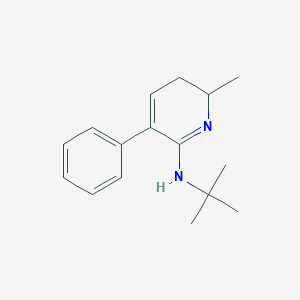
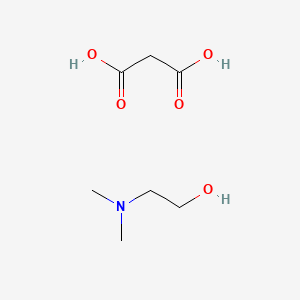
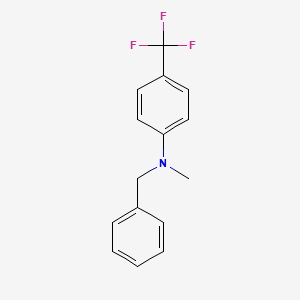
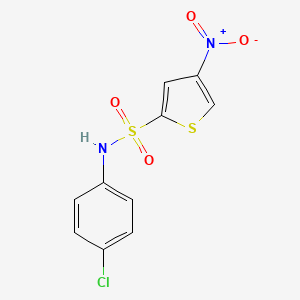
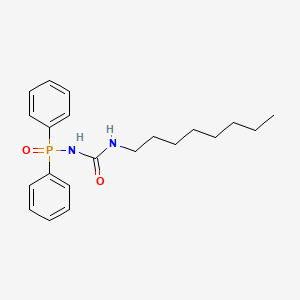
![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
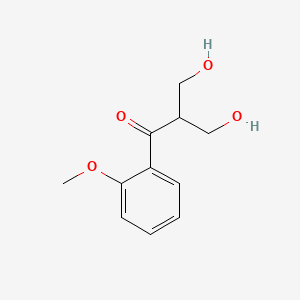
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
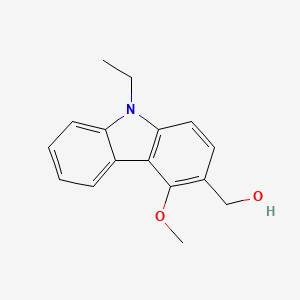
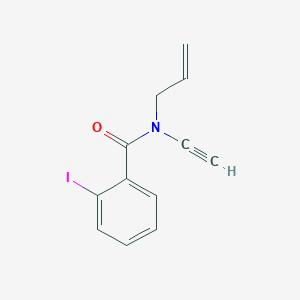
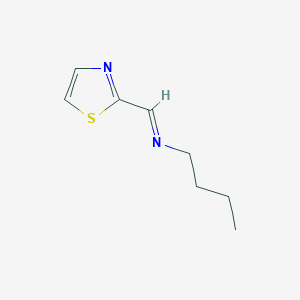
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
